Topovale

Vue d'ensemble

Description

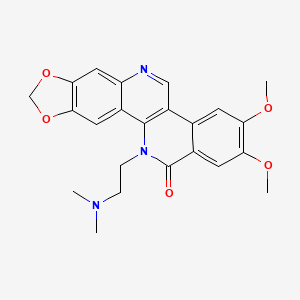

8,9-Diméthoxy-5-(2-N,N-diméthylaminoéthyl)-2,3-méthylènedioxy-5H-dibenzo[c,h][1,6]naphthyridin-6-one, communément appelé ARC111, est un agent antitumoral synthétique. Il s'agit d'un puissant inhibiteur de la topoisomérase I, une enzyme essentielle à la réplication et à la transcription de l'ADN. ARC111 a montré un potentiel significatif dans les études précliniques pour son activité anticancéreuse puissante, en particulier contre les tumeurs solides .

Méthodes De Préparation

La synthèse d'ARC111 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement la formation du noyau dibenzo[c,h][1,6]naphthyridin-6-one, suivie de l'introduction des groupes diméthoxy et méthylènedioxy. L'étape finale implique la fixation de la chaîne latérale 2-N,N-diméthylaminoéthyl. Les conditions réactionnelles nécessitent souvent l'utilisation d'acides ou de bases forts, de températures élevées et d'atmosphères inertes pour garantir le rendement souhaité du produit .

Analyse Des Réactions Chimiques

ARC111 subit plusieurs types de réactions chimiques, notamment :

Oxydation : ARC111 peut être oxydé pour former divers dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur ARC111, modifiant potentiellement son activité.

Substitution : ARC111 peut subir des réactions de substitution, en particulier au niveau des groupes diméthoxy et méthylènedioxy, pour former divers analogues. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution.

Applications de la recherche scientifique

ARC111 a été largement étudié pour ses propriétés anticancéreuses. Il a montré une activité puissante contre une variété de lignées cellulaires cancéreuses, y compris les cancers du côlon, du poumon et du sein. Dans les modèles précliniques, ARC111 a démontré une inhibition significative de la croissance tumorale et s'est avéré aussi efficace que d'autres inhibiteurs de la topoisomérase I comme la camptothécine et le topotecan .

En plus de ses propriétés anticancéreuses, ARC111 a été étudié pour son utilisation potentielle dans les thérapies combinées. Des études ont montré qu'ARC111 peut améliorer l'efficacité d'autres agents chimiothérapeutiques, ce qui en fait un candidat prometteur pour les stratégies de traitement combiné .

Mécanisme d'action

ARC111 exerce ses effets en inhibant la topoisomérase I, une enzyme qui détend l'ADN superenroulé pendant la réplication et la transcription. En stabilisant le complexe de clivage topoisomérase I-ADN, ARC111 empêche la religation du brin d'ADN, conduisant à l'accumulation de cassures d'ADN. Cela aboutit finalement à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses .

Applications De Recherche Scientifique

ARC111 has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including colon, lung, and breast cancers. In preclinical models, ARC111 has demonstrated significant tumor growth inhibition and has been shown to be as effective as other topoisomerase I inhibitors like camptothecin and topotecan .

In addition to its anticancer properties, ARC111 has been investigated for its potential use in combination therapies. Studies have shown that ARC111 can enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination treatment strategies .

Mécanisme D'action

ARC111 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, ARC111 prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This ultimately results in cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

ARC111 est similaire à d'autres inhibiteurs de la topoisomérase I, tels que la camptothécine et le topotecan. ARC111 a montré plusieurs avantages par rapport à ces composés, notamment :

Puissance : ARC111 a démontré une puissance supérieure dans les études précliniques par rapport à la camptothécine et au topotecan.

Profil de résistance aux médicaments : Contrairement à la camptothécine, ARC111 n'est pas un substrat pour la protéine de résistance au cancer du sein du transporteur ATP-liant cassette, qui est souvent associée à la résistance aux médicaments.

Des composés similaires à ARC111 comprennent la camptothécine, le topotecan et l'irinotécan, qui sont tous des inhibiteurs de la topoisomérase I utilisés en chimiothérapie .

Activité Biologique

Topovale, a compound derived from the indenoisoquinoline class of topoisomerase inhibitors, has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential clinical implications.

This compound functions primarily as a topoisomerase I inhibitor , which is crucial in DNA replication and transcription. Topoisomerases are enzymes that alleviate torsional strain in DNA by inducing transient breaks in the DNA strands. Inhibition of topoisomerase I leads to the stabilization of the cleavable complex, preventing DNA re-ligation and resulting in lethal DNA strand breaks, particularly in cancer cells that lack effective DNA damage repair mechanisms .

Efficacy in Cancer Models

This compound has shown promising results in various preclinical studies:

- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including those resistant to conventional therapies. The compound exhibits a dose-dependent response, with significant cytotoxicity observed at concentrations as low as 1 µM .

- In Vivo Studies : Animal model experiments have indicated that this compound can significantly reduce tumor size and improve survival rates when administered in therapeutic regimens. For instance, studies involving xenograft models have shown that this compound not only inhibits tumor growth but also induces apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that this compound, when combined with other chemotherapeutic agents, resulted in improved response rates compared to standard treatments. Patients exhibited a reduction in tumor burden and an increase in progression-free survival .

- Case Study 2 : A retrospective analysis of patients treated with this compound revealed a correlation between its administration and enhanced quality of life metrics, including reduced pain and improved functional status during treatment cycles .

Table 1: Summary of Preclinical Efficacy Studies on this compound

| Study Type | Cancer Type | Dose (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | Breast Cancer | 1-10 | Significant cytotoxicity |

| In Vitro | Colon Cancer | 2-20 | Induction of apoptosis |

| In Vivo | Xenograft Models | 5-15 | Tumor size reduction |

| Clinical Trial | Advanced Solid Tumors | Variable | Improved response rates |

Research Findings

Recent research has focused on enhancing the efficacy and specificity of this compound through structural modifications. Studies indicate that certain fluorinated derivatives exhibit increased potency against topoisomerase I while minimizing off-target effects . Additionally, investigations into combination therapies are ongoing to determine optimal regimens that leverage this compound's mechanism alongside other agents to overcome resistance mechanisms commonly seen in cancer treatment.

Propriétés

Numéro CAS |

500214-53-9 |

|---|---|

Formule moléculaire |

C23H23N3O5 |

Poids moléculaire |

421.4 g/mol |

Nom IUPAC |

21-[2-(dimethylamino)ethyl]-16,17-dimethoxy-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one |

InChI |

InChI=1S/C23H23N3O5/c1-25(2)5-6-26-22-15-9-20-21(31-12-30-20)10-17(15)24-11-16(22)13-7-18(28-3)19(29-4)8-14(13)23(26)27/h7-11H,5-6,12H2,1-4H3 |

Clé InChI |

UVXCXZBZPFCAAJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |

SMILES canonique |

CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one ARC-111 ARC111 topovale |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.